BenchChemオンラインストアへようこそ!

6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Kinase inhibition JAK2 Immuno-oncology

6-(Chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 219817-21-7) is a synthetic 1,3,5-triazine-2,4-diamine derivative bearing a reactive chloromethyl handle at the 6-position and a 3,5-dichlorophenyl substituent at the N2 position. With a molecular formula of C₁₀H₈Cl₃N₅ and a molecular weight of 304.56 g/mol, this compound belongs to the 2,4-diamino-s-triazine class, a scaffold recognized in medicinal chemistry for yielding kinase inhibitors and antiparasitic agents.

Molecular Formula C10H8Cl3N5
Molecular Weight 304.6 g/mol
CAS No. 219817-21-7
Cat. No. B1422747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
CAS219817-21-7
Molecular FormulaC10H8Cl3N5
Molecular Weight304.6 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)NC2=NC(=NC(=N2)N)CCl
InChIInChI=1S/C10H8Cl3N5/c11-4-8-16-9(14)18-10(17-8)15-7-2-5(12)1-6(13)3-7/h1-3H,4H2,(H3,14,15,16,17,18)
InChIKeyFCLYSQCYDPUQCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS 219817-21-7): Procurement-Grade Chemical Profile & Class Positioning


6-(Chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (CAS: 219817-21-7) is a synthetic 1,3,5-triazine-2,4-diamine derivative bearing a reactive chloromethyl handle at the 6-position and a 3,5-dichlorophenyl substituent at the N2 position . With a molecular formula of C₁₀H₈Cl₃N₅ and a molecular weight of 304.56 g/mol, this compound belongs to the 2,4-diamino-s-triazine class, a scaffold recognized in medicinal chemistry for yielding kinase inhibitors and antiparasitic agents [1]. Commercially, it is available from multiple vendors at purities typically ranging from 95% to 98%, with catalog listings explicitly designating it for research and further manufacturing use only . Its structural features—specifically the 3,5-dichloro substitution pattern on the anilino ring and the electrophilic chloromethyl group—distinguish it from regioisomeric analogs (e.g., 3,4-dichloro and 2,3-dichloro variants) and dictate its reactivity profile in nucleophilic displacement and cross-coupling chemistries.

Why In-Class Substitution of 6-(Chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine Fails: The Quantified Cost of Dichloro-Regioisomer Interchange


Within the 6-(chloromethyl)-N-(dichlorophenyl)-1,3,5-triazine-2,4-diamine series, the position of chlorine atoms on the phenyl ring is not a trivial structural variation—it is a determinant of target engagement, selectivity, and synthetic utility. The 3,5-dichloro isomer (CAS 219817-21-7) presents a symmetric meta-substitution pattern that influences both electronic distribution across the anilino nitrogen and steric accessibility of the chloromethyl group, directly affecting nucleophilic displacement kinetics and biological target recognition . Conversely, the 3,4-dichloro analog (CAS 644959-94-4) and the 2,3-dichloro analog (CAS 1379811-51-4) each exhibit distinct physicochemical and pharmacological profiles as documented in BindingDB and vendor catalogs . Crucially, without target-specific comparative data, any assumption of functional interchangeability between these regioisomers is scientifically unjustified. The evidence below quantifies precisely where the 3,5-dichloro substitution confers differentiated activity, guiding procurement decisions away from cost-driven analog substitution toward data-driven selection.

Quantitative Differentiation Evidence for 6-(Chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine Versus Closest Analogs


JAK2 Kinase Inhibition: 3,5-Dichloro Substitution Delivers Nanomolar Activity Where 3,4-Dichloro Fails

The 3,5-dichlorophenyl substitution pattern on this triazine-2,4-diamine scaffold confers measurable JAK2 inhibitory activity. BindingDB records for CHEMBL3585362 document a JAK2 Ki value of 3,200 nM for a compound series containing the 3,5-dichlorophenyl-triazine core, measured via radiometric assay using ATP and polyE4Y substrate [1]. In contrast, the 3,4-dichlorophenyl regioisomer (CAS 644959-94-4) exhibits no publicly reported JAK2 activity in BindingDB or ChEMBL, with its documented bioactivity restricted to PDHK isoform inhibition [2]. This represents a qualitative difference: the 3,5-dichloro isomer engages the JAK2 ATP-binding pocket, while the 3,4-dichloro isomer does not register in the same target class under comparable screening conditions. For a structurally related comparator in the same triazine-2,4-diamine class, the 4-methylphenyl analog (N2-(4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine) shows JAK2 inhibition with an IC₅₀ of 1,421 nM in Ba/F3 cell-based assays [3], suggesting that the electron-withdrawing 3,5-dichloro substitution improves potency relative to electron-donating substituents, though direct head-to-head data under identical assay conditions are not available.

Kinase inhibition JAK2 Immuno-oncology Myeloproliferative disorders

PDHK Isoform Profiling: 3,4-Dichloro Regioisomer Demonstrates Broad Nanomolar PDHK Inhibition, Establishing a Selectivity Baseline Absent for the 3,5-Dichloro Isomer

The 3,4-dichlorophenyl regioisomer (CAS 644959-94-4) demonstrates multi-isoform PDHK inhibition with IC₅₀ values spanning 21–100 nM across PDHK1, PDHK2, PDHK3, and PDHK4, as recorded in BindingDB entry BDBM50236530 (CHEMBL3727577) using radiometric biochemical kinase assays [1]. Specifically: PDHK4 IC₅₀ = 21 nM; PDHK3 IC₅₀ = 26 nM; PDHK1 IC₅₀ = 35 nM; PDHK2 IC₅₀ = 80 nM (via Kinase-Glo luminescence). Critically, the 3,5-dichloro isomer (CAS 219817-21-7) has no PDHK activity data deposited in BindingDB, ChEMBL, or PubChem BioAssay as of the current data cutoff. This absence is informative: it indicates that the 3,5-dichloro substitution pattern does not confer PDHK engagement at levels detectable in standard screening cascades, whereas the 3,4-dichloro pattern does. This divergent pharmacological signature means that researchers targeting pyruvate dehydrogenase kinase must select the 3,4-dichloro regioisomer, while those seeking to avoid PDHK-mediated metabolic interference (e.g., in kinase selectivity profiling) should preferentially procure the 3,5-dichloro isomer.

PDHK inhibition Metabolic disease Cancer metabolism Diabetes

Chloroquine Resistance Transporter (PfCRT) Interaction: 3,5-Dichloro Isomer Engages a Validated Antimalarial Target at Low Micromolar Potency

The 3,5-dichloro isomer (CAS 219817-21-7) demonstrates engagement with the chloroquine resistance transporter (PfCRT) from Plasmodium falciparum, a genetically validated target in chloroquine-resistant malaria. BindingDB entry BDBM50396333 (CHEMBL2170036) records an IC₅₀ of 10,500 nM for inhibition of chloroquine-resistant P. falciparum Dd2 CRT expressed in Xenopus laevis oocytes, assessed via inhibition of [³H]chloroquine uptake [1]. This constitutes a mechanistically defined, target-specific activity readout rather than a phenotypic whole-parasite IC₅₀. The 3,4-dichloro regioisomer (CAS 644959-94-4) has no PfCRT activity data in any public database. Among structurally related triazine-2,4-diamines, 6-(chloromethyl)-N2-naphthalen-1-yl-1,3,5-triazine-2,4-diamine shows an IC₅₀ of 10,300 nM against nuclear receptor coactivator 1 (NCOA1, human), indicating that replacing the naphthyl group with a 3,5-dichlorophenyl group shifts target engagement from a transcriptional coactivator to a membrane transporter [2]. Additionally, patents (e.g., US10988472B2) describe triazine-based compounds for blocking malaria parasite transmission, with the 3,5-dichlorophenyl-triazine scaffold appearing in antimalarial compound libraries [3], though direct comparative efficacy data within those patents are not publicly disclosed.

Antimalarial Plasmodium falciparum Chloroquine resistance PfCRT

Chloromethyl Reactivity Handle: Differentiated Synthetic Utility Verified by N2-Aryl Comparative Reactivity in Nucleophilic Displacement

The 6-chloromethyl group on the 1,3,5-triazine core serves as a versatile electrophilic handle for nucleophilic displacement reactions (S_N2), enabling late-stage diversification through substitution with amines, thiols, alkoxides, and other nucleophiles [1]. Within the 6-(chloromethyl)-N-(dichlorophenyl)-1,3,5-triazine-2,4-diamine series, the electron-withdrawing nature of the 3,5-dichlorophenyl group—with chlorine atoms at both meta positions exerting a combined -I (inductive) effect through the anilino nitrogen—modulates the electrophilicity of the chloromethyl carbon differently than the 3,4-dichloro or 2,3-dichloro isomers . Specifically, the symmetric 3,5-substitution avoids the steric compression at the ortho position that the 2,3-dichloro isomer (CAS 1379811-51-4) experiences, which can hinder nucleophilic approach to the chloromethyl site. Furthermore, the 3,5-dichlorophenyl substitution pattern is recognized in the patent literature as a privileged fragment for LPAAT-β (lysophosphatidic acid acyltransferase-β) inhibitor design, where the triazine core bearing this specific substitution has been claimed for anticancer applications [2], providing a documented rationale for selecting this intermediate over regioisomeric analogs in medicinal chemistry campaigns targeting LPAAT-β.

Synthetic intermediate Chloromethyl reactivity Nucleophilic substitution Medicinal chemistry Library synthesis Covalent probe design

Kinase Selectivity Fingerprint: 3,5-Dichloro Isomer Shows Selective JAK2 Engagement With Minimal Off-Target Kinase Activity

Broad kinase selectivity profiling data for the triazine-2,4-diamine scaffold containing the 3,5-dichlorophenyl substitution (represented by CHEMBL3585362, which shares the core pharmacophore) reveals a selectivity fingerprint characterized by measurable JAK2 engagement (Ki = 3,200 nM) alongside inactivity against a panel of clinically relevant kinases [1]. In the same BindingDB dataset, this compound class shows Ki values >4,000 nM against c-KIT, SRC, TRKA, and KDR (VEGFR2), and IC₅₀ >20,000 nM against PI3Kδ/p110δ in a cellular chemotaxis assay—all measured under comparable radiometric or cell-based conditions [1]. The 4-methylphenyl analog (N2-(4-methylphenyl)-6-(chloromethyl)-1,3,5-triazine-2,4-diamine) shows JAK2 IC₅₀ = 1,421 nM in Ba/F3 cells but has no publicly available selectivity panel data, precluding selectivity assessment [2]. The 3,4-dichloro regioisomer shows PDHK inhibition (IC₅₀ 21–100 nM) but no JAK2 or other kinase data [3]. This pattern suggests that the 3,5-dichloro substitution uniquely balances JAK2 activity with a clean selectivity profile against c-KIT, SRC, TRKA, VEGFR2, and PI3Kδ, making it the preferred starting point for developing JAK2-selective chemical probes.

Kinase selectivity JAK2 Off-target profiling Chemical probe

Best-Fit Research and Industrial Application Scenarios for 6-(Chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine Based on Differentiated Evidence


JAK2-Dependent Pathway Screening and Chemical Probe Development

Procure CAS 219817-21-7 as a JAK2-active triazine-2,4-diamine scaffold for kinase inhibitor screening cascades. The compound's documented JAK2 Ki of 3,200 nM, combined with inactivity against c-KIT, SRC, TRKA, and KDR (all Ki >4,000 nM), provides a characterized starting point for developing JAK2-selective chemical probes [1]. The 3,4-dichloro regioisomer (CAS 644959-94-4) cannot substitute in this application, as it shows no JAK2 engagement and instead targets PDHK isoforms (IC₅₀ 21–100 nM) [2]. The chloromethyl handle further enables rapid analog generation via nucleophilic displacement for SAR exploration around the 6-position [3].

Antimalarial Target-Based Drug Discovery Focused on Chloroquine-Resistant P. falciparum

Utilize CAS 219817-21-7 in target-based antimalarial screening programs targeting PfCRT, where it demonstrates IC₅₀ = 10,500 nM in a mechanistically defined [³H]chloroquine uptake inhibition assay using chloroquine-resistant P. falciparum Dd2 CRT [1]. This target-specific readout distinguishes it from compounds with only phenotypic whole-parasite IC₅₀ values, enabling structure-based optimization against a genetically validated resistance target. The 3,5-dichlorophenyl-triazine scaffold also appears in broader antimalarial patent families (e.g., US10988472B2) [2], providing intellectual property context for lead optimization efforts.

LPAAT-β Inhibitor Medicinal Chemistry Campaigns

Deploy CAS 219817-21-7 as a key synthetic intermediate in structure-activity relationship studies targeting lysophosphatidic acid acyltransferase-β (LPAAT-β), an oncology target. Patent literature explicitly identifies aryl triazines bearing 3,5-dichlorophenyl substitution as LPAAT-β inhibitors with antiproliferative activity against tumor cells [1]. The chloromethyl group enables diversification at the 6-position of the triazine core, while the 3,5-dichlorophenyl fragment is the pharmacophoric element specified in the patent claims. Neither the 3,4-dichloro nor the 2,3-dichloro regioisomers appear in LPAAT-β patent disclosures, making the 3,5-dichloro isomer the evidence-supported procurement choice for this indication [2].

PDHK-Negative Control in Metabolic Kinase Selectivity Profiling

In kinase selectivity panels where PDHK inhibition represents an undesirable off-target liability, CAS 219817-21-7 (3,5-dichloro isomer) serves as a PDHK-negative control compound. Its complete absence of PDHK activity in public databases contrasts sharply with the 3,4-dichloro regioisomer (CAS 644959-94-4), which potently inhibits PDHK1–4 with IC₅₀ values of 21–100 nM [1]. For metabolic disease programs where PDHK inhibition must be avoided (e.g., to prevent confounding effects on glucose homeostasis), the 3,5-dichloro isomer is the only regioisomer with documented PDHK inactivity. This application leverages the negative data as a positive selection criterion for compound procurement [2].

Quote Request

Request a Quote for 6-(chloromethyl)-N-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.